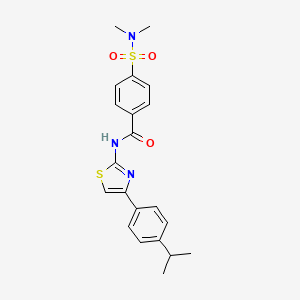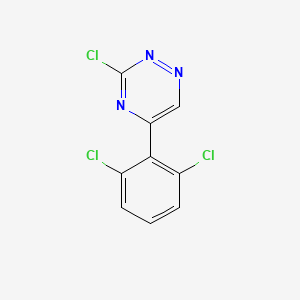
3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine” name suggests that it has a triazine ring with chlorine atoms and phenyl groups attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters are often used in the synthesis of similar compounds . Protodeboronation of pinacol boronic esters has been reported, which might be relevant depending on the specific synthesis route .Molecular Structure Analysis
The molecular structure of this compound likely involves a 1,2,4-triazine ring, which is a type of nitrogen-containing heterocycle . The exact structure would depend on the positions of the chlorine and phenyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions such as deboronation . The reactivity of this compound could be influenced by factors such as the electron-withdrawing chlorine atoms and the electron-donating phenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of its functional groups . For example, the presence of chlorine atoms might make it relatively dense and possibly reactive .Scientific Research Applications
Chemical Structure and Properties
The title compound, 2-(3-Chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile, demonstrates the potential for covalent addition reactions in 1,2,4-triazine chemistry. It highlights the planarity of the 2,5-dihydro-1,2,4-triazine ring and the angles of phenyl substituents, indicating its structural significance in chemical reactions (Wolińska et al., 2012).
Crystal Structure Analysis
The crystal structure of an analog of the anticonvulsant lamotrigine, closely related to 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine, offers insights into the potential structural distortions and bonding characteristics of the triazine ring, which can be crucial in understanding its interactions in various scientific applications (Janes, 1999).
Chemical Synthesis and Reactions
Research on derivatives of 1,2,4-triazine, including 3-chloro-5,6-diphenyl-1,2,4-triazine, explores their reactions with organomagnesium halides. This study contributes to understanding the chemical behavior and potential applications of these compounds in various synthetic processes (Mustafa, Mansour, & Zaher, 1971).
Anticancer Studies
Binuclear Cu(II) and Mn(II) complexes with 1,2,4-triazines, including those related to 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine, show potential in anticancer studies. The structural elucidation of these complexes and their inhibitory activity against various carcinoma cells highlight the therapeutic applications of triazine derivatives (Refat et al., 2015).
Synthesis of New Compounds
The synthesis of new compounds involving 3-R-5-chloro-1,2,4-triazoles, related to the compound , presents novel approaches in creating heterocyclic compounds. This research provides insights into the versatility and applicability of triazine derivatives in the synthesis of new chemical entities (Tartakovsky et al., 2005).
Antimicrobial Screening
N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, structurally similar to 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine, have been synthesized and screened for their antibacterial and antifungal activity. This highlights the potential of triazine derivatives in developing new antimicrobial agents (Rajput & Sharma, 2021).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N3/c10-5-2-1-3-6(11)8(5)7-4-13-15-9(12)14-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDBGKJTXALRAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CN=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

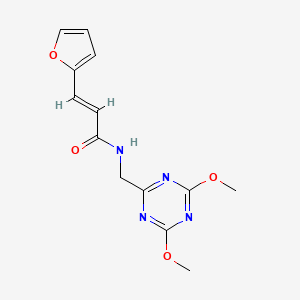
![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)
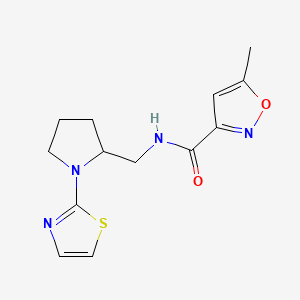
![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)
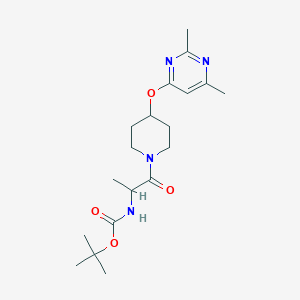
![2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2404311.png)
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2404313.png)
![3-(4-(methylthio)phenyl)-2-phenyl-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2404314.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)
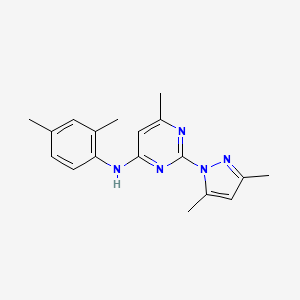
![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)
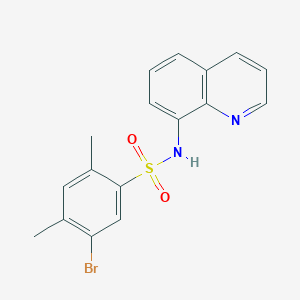
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2404320.png)
